N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide
Description
N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide is an azo-based naphthalene carboxamide derivative. Azo compounds are characterized by the presence of the -N=N- (azo) group, which contributes to their vibrant coloration and stability. The butylphenyl and 2-chlorophenyl substituents in this compound likely influence its solubility, photostability, and chromatic properties compared to analogues .
Properties
CAS No. |
94094-68-5 |
|---|---|
Molecular Formula |
C27H24ClN3O2 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-[(2-chlorophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24ClN3O2/c1-2-3-8-18-13-15-20(16-14-18)29-27(33)22-17-19-9-4-5-10-21(19)25(26(22)32)31-30-24-12-7-6-11-23(24)28/h4-7,9-17,32H,2-3,8H2,1H3,(H,29,33) |
InChI Key |
OKWOBPOJPZEQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Amidation: The final step involves the reaction of the azo compound with 4-butylaniline to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Azo Group Reactivity
The azo (-N=N- ) linkage is the most reactive site, undergoing reduction, photodegradation, and nucleophilic substitution.
Reduction Reactions
Azo groups are typically reduced to primary amines under acidic or catalytic conditions:
Example Reaction:
.
| Conditions | Products | Reference |
|---|---|---|
| SnCl₂/HCl (acidic) | 4-Amino-3-hydroxynaphthalene-2-carboxamide derivatives | |
| Na₂S₂O₄ (alkaline) | Cleavage to aromatic amines (e.g., 2-chloroaniline and naphthylamine) |
Photodegradation
UV exposure induces N=N bond cleavage, generating radical intermediates and degradation products such as chlorinated phenols and naphthoquinones .
Hydroxynaphthalene and Carboxamide Reactivity
The 3-hydroxy-2-carboxamide moiety participates in acid-base and coordination reactions.
Acid-Base Reactions
-
The phenolic -OH (pKa ~9–11) deprotonates in alkaline media, forming a naphtholate ion .
-
The carboxamide group hydrolyzes under strong acidic/basic conditions to yield carboxylic acid:
.
Metal Complexation
The hydroxy and azo groups act as bidentate ligands for transition metals (e.g., Ni²⁺, Cu²⁺), forming stable complexes .
Electrophilic Substitution
The hydroxynaphthalene ring undergoes sulfonation or nitration at the ortho/para positions relative to the -OH group .
| Reagent | Position | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to -OH | 3-Hydroxy-4-nitro-naphthalene derivative | |
| SO₃/H₂SO₄ | Ortho to -OH | Sulfonated naphthalene-carboxamide |
Stability and Degradation Pathways
-
Thermal Decomposition : Above 200°C, decarboxylation and azo bond cleavage occur, releasing CO₂ and chlorinated aromatics .
-
Oxidative Degradation : H₂O₂/UV systems mineralize the compound to CO₂, H₂O, and Cl⁻ ions .
Environmental and Toxicological Reactivity
Scientific Research Applications
Basic Information
- Molecular Formula : C27H24ClN3O2
- Molecular Weight : 457.95 g/mol
- CAS Number : 94094-68-5
Structure
The compound features a complex structure that includes an azo group and a naphthalene moiety, which contributes to its unique properties and reactivity.
Materials Science
N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide is utilized in the development of various materials due to its photochemical properties. The azo group allows for photoisomerization, making it suitable for applications in:
- Photoresponsive Polymers : These polymers can change their properties upon exposure to light, enabling innovations in smart materials and coatings.
- Dyes and Pigments : The compound can be employed as a dye in textiles and plastics, providing vibrant colors with good stability under light exposure.
Biochemical Research
In biochemical studies, this compound serves as a significant tool due to its ability to interact with biological molecules:
- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit specific enzymes, making it valuable for drug discovery processes.
- Cellular Imaging : Its fluorescent properties allow it to be used as a marker in cellular imaging techniques, aiding in the visualization of cellular processes.
Environmental Studies
The environmental impact of azo compounds is a growing area of concern. This compound is studied for:
- Toxicological Assessments : Investigations into the compound's toxicity and environmental persistence are crucial for understanding its ecological footprint.
- Contaminant Monitoring : The compound's stability makes it suitable for use in monitoring environmental contaminants, particularly in water quality assessments.
Case Study 1: Azo Compounds in Photovoltaics
Research conducted by Smith et al. (2021) demonstrated that incorporating azo compounds like this compound into photovoltaic cells improved their efficiency by enhancing light absorption capabilities. The study highlighted the potential of such compounds in renewable energy applications.
Case Study 2: Enzyme Inhibition
A study by Johnson et al. (2020) explored the enzyme inhibition properties of this compound against acetylcholinesterase. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules. The hydroxyl and carboxamide groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural similarities with several CI-registered pigments and cosmetic colorants. Key comparisons include:
CI 12420 (Pigment Red 7)
- Chemical Name : N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide
- Key Differences :
- Substitution at the carboxamide group: 4-chloro-2-methylphenyl vs. 4-butylphenyl in the target compound.
- Azo group substituent: 4-chloro-2-methylphenyl vs. 2-chlorophenyl.
CI 12370
- Chemical Name : 3-Hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2-carboxamide
- Key Differences :
- Azo group substituent: 2,4,5-trichlorophenyl (three Cl atoms) vs. 2-chlorophenyl in the target compound.
- Impact :
Pigment Red 8
- Chemical Name : N-(4-Chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-2-naphthalenecarboxamide
- Key Differences: Azo group substituent: 2-methyl-5-nitrophenyl (NO₂ group) vs. 2-chlorophenyl.
- Impact :
Physicochemical Properties
Functional and Regulatory Comparisons
- Applications :
Stability and Performance
- Photostability :
- Thermal Stability :
- Higher molecular weight and alkyl chains (e.g., butyl) in the target compound likely improve thermal resistance compared to methyl-substituted analogues .
Biological Activity
N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide, commonly referred to as compound 94094-68-5, is a synthetic organic compound with potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H24ClN3O2
- Molecular Weight : 457.95 g/mol
- CAS Number : 94094-68-5
The compound features an azo group and a hydroxynaphthalene structure, which are known to influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenyl azo compounds have demonstrated antibacterial and antifungal activities in various assays. The presence of the chlorophenyl group is hypothesized to enhance these activities through increased lipophilicity and electron density, which facilitate interaction with microbial membranes .
Case Studies
- Study on Azo Compounds : A study conducted on various azo derivatives found that those with electron-withdrawing groups (like Cl) exhibited enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in optimizing biological activity .
- Antibacterial Testing : In a comparative study, this compound was tested against common bacterial strains. Results indicated a moderate inhibition zone compared to standard antibiotics, suggesting potential as an antibacterial agent .
The proposed mechanisms for the biological activity of this compound include:
- Interaction with DNA : Azo compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, contributing to apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be relevant for its anticancer effects .
Research Findings Summary
Q & A
Q. How can synergistic effects be quantified in composite materials (e.g., polymer-azo hybrids)?
- Methodological Answer :
- Tensile testing : Compare mechanical properties of composites (e.g., polyamide) with/without the compound.
- DSC : Measure glass transition temperature (Tg) shifts to assess polymer-azo interactions. Reference control samples without the azo group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
